N-Nitroso Labetalol is a chemical compound derived from labetalol, a medication primarily used for treating high blood pressure. This compound belongs to the class of N-nitroso compounds, which are known for their potential carcinogenic properties. The molecular formula of N-Nitroso Labetalol is , and it has a molecular weight of approximately 357.4036 g/mol . Due to its structural characteristics and the presence of nitroso groups, it is classified as an N-nitrosamine, which raises concerns regarding its safety and implications in pharmaceutical formulations.
N-Nitroso Labetalol can be synthesized through various methods, typically involving the reaction of labetalol with nitrous acid or nitrites under acidic conditions. The formation of this compound can occur inadvertently during the manufacturing process of labetalol or related pharmaceuticals, particularly if nitrite residues are present in excipients at low concentrations .
The synthesis often requires careful control of reaction conditions to minimize the formation of unwanted byproducts. The reaction typically proceeds via the formation of a nitrosating agent that interacts with the amine group in labetalol, leading to the generation of the nitroso derivative. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and quantify N-Nitroso Labetalol levels in pharmaceutical products .
The molecular structure of N-Nitroso Labetalol features a nitroso group () attached to the nitrogen atom of the labetalol molecule. The compound's structure can be represented as follows:
N-Nitroso Labetalol can undergo various chemical reactions typical for N-nitrosamines, including decomposition under certain conditions, which may lead to the release of nitrogen oxides. It can also participate in nucleophilic substitution reactions due to the electrophilic nature of the nitroso group .
The stability of N-Nitroso Labetalol can be affected by factors such as pH, temperature, and the presence of other reactive species. For instance, exposure to strong acids or bases may catalyze its decomposition. Furthermore, it has been noted that certain biological systems can metabolize N-nitrosamines into less harmful compounds or further reactive intermediates .
The mechanism by which N-Nitroso Labetalol exerts its effects involves its interaction with biological macromolecules, potentially leading to DNA alkylation. This process is facilitated by the electrophilic nature of the nitroso group, which can react with nucleophilic sites on DNA or proteins .
Studies have indicated that N-nitrosamines like N-Nitroso Labetalol may exhibit carcinogenic properties due to their ability to form adducts with cellular macromolecules, ultimately leading to mutations and cellular transformation .
Relevant data indicates that maintaining controlled environments during storage and handling is crucial for minimizing degradation and ensuring safety during use in pharmaceutical applications .
N-Nitroso Labetalol primarily serves as an analytical impurity marker in pharmaceutical formulations containing labetalol. Its presence is monitored due to regulatory concerns regarding nitrosamine contamination in medications. The analytical methods developed for its quantification are essential for ensuring compliance with safety standards set by health authorities globally .
N-Nitroso labetalol (chemical name: 2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide) forms through the N-nitrosation of the secondary amine group inherent to the labetalol structure. This reaction represents a specific case of nitrosamine formation where a secondary amine reacts with nitrosating agents (such as nitrous acid or nitrogen oxides) to yield a stable N-nitroso derivative. The reaction proceeds via a nucleophilic substitution mechanism wherein the lone pair of electrons on labetalol's secondary nitrogen attacks the electrophilic nitrogen of the nitrosating agent, resulting in the loss of water and formation of the stable N-N bond characteristic of nitrosamines [1] [5].
Labetalol's molecular structure contains a secondary amine group within its alkylamino side chain (specifically, the 1-methyl-3-phenylpropylamino moiety), rendering it susceptible to nitrosation. This structural vulnerability is shared across numerous pharmacologically active compounds containing secondary amines, particularly within the beta-blocker class. The reaction exhibits stereochemical specificity due to labetalol's chiral centers, producing diastereomeric N-nitroso derivatives that require sophisticated chromatographic separation for analytical purposes [3] [7]. The resulting N-nitroso labetalol maintains the core benzamide structure of the parent drug but features a distinctive nitroso group (-N=O) attached to the former secondary amine nitrogen, significantly altering its chemical behavior and toxicological profile.
Table 1: Fundamental Chemical Characteristics of N-Nitroso Labetalol
Property | Specification |
---|---|
Systematic IUPAC Name | 2-hydroxy-5-(1-hydroxy-2-(nitroso(4-phenylbutan-2-yl)amino)ethyl)benzamide |
Molecular Formula | C₁₉H₂₃N₃O₄ |
Molecular Weight | 357.40 g/mol |
CAS Registry Number | 2820170-74-7 |
Key Functional Groups | Secondary nitrosoamine, benzamide, phenol, alcohol |
Synonyms | 2-Hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)nitrosoamino]ethyl]benzamide; Benzamide, 2-hydroxy-5-[1-hydroxy-2-[(1-methyl-3-phenylpropyl)nitrosoamino]ethyl]- |
Controlled synthesis of N-nitroso labetalol for analytical reference standards employs specific nitrosation reagents under carefully optimized conditions to ensure high yield, purity, and structural fidelity. The predominant synthetic approach involves reacting labetalol free base with sodium nitrite (NaNO₂) under acidic conditions (typically pH 3-4) at controlled temperatures (0-5°C) to minimize side reactions. The acidic environment generates nitrous acid (HONO) in situ, which serves as the active nitrosating species. Alternative methodologies utilize alkyl nitrites (such as isoamyl nitrite or tert-butyl nitrite) in aprotic solvents like acetonitrile or tetrahydrofuran, which offer advantages in controlling reaction rates and minimizing hydrolysis of sensitive functional groups [4] [5].
Post-synthesis purification employs preparative high-performance liquid chromatography (HPLC) using reversed-phase C18 columns with mobile phases consisting of aqueous buffers (e.g., ammonium acetate or formate) and organic modifiers (acetonitrile or methanol). This technique effectively separates N-nitroso labetalol from unreacted starting materials, isomeric impurities, and other reaction byproducts. Isolated products undergo rigorous characterization using multiple orthogonal techniques to confirm identity and purity, including:
Commercial synthesis of this impurity standard adheres to stringent regulatory requirements for pharmaceutical impurities, with current vendors providing certified reference materials qualified against pharmacopeial standards. Products are typically supplied as neat solids (custom synthesized in milligram to gram quantities) or as certified solutions (e.g., 1 mg/mL in ampules) to facilitate accurate quantification during analytical method development and validation [2] [6].
Table 2: Representative Synthetic Conditions for N-Nitroso Labetalol Production
Parameter | Condition 1 | Condition 2 | Condition 3 |
---|---|---|---|
Nitrosating Agent | Sodium Nitrite | tert-Butyl Nitrite | Isoamyl Nitrite |
Solvent System | Water/Acetic Acid | Anhydrous Acetonitrile | Tetrahydrofuran |
Reaction pH | 3.5 | Not Applicable | Not Applicable |
Temperature | 0-5°C | 20-25°C | 0-10°C |
Reaction Time | 30-45 minutes | 2-4 hours | 1-2 hours |
Purification Method | Preparative HPLC | Column Chromatography | Preparative HPLC |
Purity Specification | >98.0% (HPLC) | >95.0% (HPLC) | >98.5% (HPLC) |
Supplied Form | Solution (1 mg/mL) | Neat Solid | Neat Solid |
Representative Vendor | USP Store | SynZeal | Simson Pharma |
The kinetics of N-nitroso labetalol formation follow second-order kinetics, with the rate proportional to the concentrations of both labetalol and the nitrosating species. The reaction rate exhibits a pronounced pH dependence, with maximum nitrosation rates observed between pH 2.5-3.5 due to the equilibrium between the more reactive nitrous acidium ion (H₂O⁺-NO) and nitrite ion (NO₂⁻). Above pH 4, the reaction rate decreases sharply as the concentration of protonated nitrosating species diminishes, while below pH 2, competitive protonation of the amine substrate reduces its nucleophilicity [1] [5].
Activation energy (Eₐ) for nitrosation of secondary amines typically ranges between 50-65 kJ/mol, consistent with the energy barrier observed for labetalol nitrosation. Temperature acceleration studies demonstrate a 2-3 fold increase in formation rate per 10°C temperature rise within the pharmaceutically relevant range (20-60°C). The presence of certain anions (notably thiocyanate and chloride) catalyzes nitrosation through the formation of more reactive intermediates (e.g., nitrosyl chloride or nitrosyl thiocyanate), while nucleophilic compounds (such as ascorbate or sulfamate) act as efficient reaction inhibitors by scavenging nitrosating species [8].
In complex pharmaceutical matrices, the formation kinetics are influenced by excipient interactions. Cellulose-based excipients can adsorb nitrite ions, reducing available nitrosating agent, while buffer components (e.g., citrate and phosphate) may alter local pH or participate in metal ion complexation, indirectly affecting reaction rates. Accelerated stability studies demonstrate that trace nitrite contamination (as low as 5 ppm) in excipients can generate pharmacologically relevant levels of N-nitroso labetalol (exceeding the FDA's acceptable intake limit of 1500 ng/day) within product shelf-life under accelerated storage conditions (40°C/75% RH) [5] [8]. These findings highlight the critical importance of nitrite control and formulation optimization to mitigate nitrosamine formation in labetalol products.
Table 3: Kinetic Parameters Governing N-Nitroso Labetalol Formation
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: